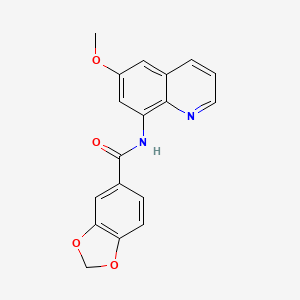

![molecular formula C19H13ClO3 B5526731 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on furo[3,2-g]chromen-7-one derivatives, including those substituted with chlorophenyl groups, is of interest due to their potential biological activities and applications in medicinal chemistry. These compounds are part of a broader class of chemicals known as chromones, which are known for their varied biological activities and applications in the synthesis of complex molecular structures.

Synthesis Analysis

The synthesis of chromen-7-one derivatives typically involves multicomponent reactions, allowing for the introduction of various substituents into the chromenone core. For instance, one-pot, three-component synthesis methods have been reported for related compounds, demonstrating the efficiency of such approaches in generating chromen-2-one derivatives with specific substituents like chlorophenyl groups (Ramagiri & Vedula, 2014).

Molecular Structure Analysis

The crystal and molecular structures of chromen-7-one derivatives are characterized using X-ray crystallography, revealing details about their crystal systems, cell constants, and intermolecular interactions. For instance, related compounds crystallize in the monoclinic system, with specific cell dimensions and space groups, highlighting the influence of substituents on the crystal packing and molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromen-7-one derivatives undergo various chemical reactions, allowing further functionalization of the core structure. Nucleophilic reactivity studies of similar compounds have revealed their ability to react with mono- and di-nitrogen nucleophiles, leading to the formation of novel compounds with potential biological activities (Ali, Assiri, Ibrahim, & Yahia, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific details on the physical properties of "3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one" are not available, similar studies on chromen-7-one derivatives provide insights into how substituents like chlorophenyl groups might affect these properties.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological targets, are influenced by the structure of the chromen-7-one derivatives. Research into compounds with similar structures has shown a range of biological activities, which can be attributed to the presence of specific functional groups and their electronic and steric effects on the molecule's overall reactivity (Ibrahim et al., 2022).

科学的研究の応用

Synthesis and Reactivity

A study on the synthesis and reactivity of related compounds, highlighting the versatility of furochromen derivatives in organic synthesis. For instance, the synthesis of novel enamines and enaminones through the reaction with primary amines, revealing the compound's utility in constructing heterocyclic systems with potential biological activity (Ali et al., 2020).

Antimicrobial and Anticancer Properties

Research on furochromen derivatives has shown promising antimicrobial and anticancer activities. A study synthesized various heterocyclic systems linked to the furo[3,2-g]chromene moiety and tested them against Mycobacterium bovis and Mycobacterium tuberculosis, leading to the identification of compounds with enhanced antimycobacterial properties (Alvey et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted to understand their conformation and potential applications better. The incommensurately modulated structure of a tricyclic natural-product-like compound was analyzed, providing insights into the intermolecular interactions influencing the compound's properties (Guiblin et al., 2006).

Synthetic Methodologies

The development of synthetic methodologies involving furochromen derivatives is a significant area of research. Studies have explored the Diels–Alder reactions, one-pot syntheses, and cascade reactions to create novel compounds with potential biological and chemical applications. For example, two efficient one-pot reactions were developed to generate furo[3,2-c]coumarins and chlorofuro[3,2-c]coumarins, showcasing the compound's role in facilitating complex synthetic processes (Cheng & Hu, 2008).

特性

IUPAC Name |

3-(4-chlorophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJVVFFKQIOFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)

![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)